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Compound of Interest

Compound Name: AM-095 Sodium

Cat. No.: B560099 Get Quote

Welcome to the technical support center for AM-095 Sodium. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on managing

variability and to offer detailed protocols for in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is AM-095 Sodium and what is its primary mechanism of action?

A1: AM-095 Sodium is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).

[1][2][3] It functions by blocking the signaling pathways activated by lysophosphatidic acid

(LPA) through the LPA1 receptor. This receptor is a G protein-coupled receptor (GPCR) that,

upon activation by LPA, couples with Gαi/o, Gαq/11, and Gα12/13 proteins. This leads to the

activation of downstream signaling cascades involving phospholipase C, MAPK, Akt, and Rho,

which influence a variety of cellular responses including proliferation, migration, and survival.

Q2: What are the known pharmacokinetic properties of AM-095 in common animal models?

A2: AM-095 has demonstrated high oral bioavailability and a moderate half-life in rats and

dogs. After oral administration in rats, peak plasma concentrations are observed at 2 hours. In

dogs, a single oral dose leads to peak plasma concentration within 15 minutes. The half-life

has been reported to be approximately 1.79 hours in rats and 1.5 hours in dogs following

intravenous dosing.[1]
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Species
Dosing
Route

Dose Cmax Tmax t1/2

Rat Oral 10 mg/kg 41 µM 2 h -

Rat Intravenous 2 mg/kg 12 µM 15 min 1.79 h

Dog Oral 5 mg/kg 21 µM 15 min -

Dog Intravenous 2 mg/kg 11 µM 15 min 1.5 h

Troubleshooting Guide: Managing Variability
High variability in animal studies can mask the true effects of a compound. Below are common

sources of variability when working with AM-095 Sodium and strategies to mitigate them.

Issue 1: Inconsistent drug exposure and pharmacokinetic variability between animals.

Possible Cause 1: Improper Formulation and Administration. The solubility and stability of

AM-095 Sodium in the dosing vehicle are critical for consistent absorption.

Troubleshooting Steps:

Vehicle Selection: For oral gavage, a suspension in 0.5% to 1% methylcellulose is a

common and effective vehicle. Ensure the suspension is homogenous by thorough

vortexing before each administration.

IV Formulation: For intravenous administration, AM-095 can be dissolved in 0.9%

saline. However, the stability of this solution should be confirmed, especially if prepared

in batches. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C

for up to six months.[1]

Gavage Technique: Ensure consistent oral gavage technique to minimize stress and

ensure accurate delivery to the stomach.

Possible Cause 2: Animal-Specific Factors.

Troubleshooting Steps:
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Fasting: Fasting animals for 15-24 hours before oral dosing can reduce variability in

gastric emptying and absorption.[1]

Strain, Age, and Sex: These factors can significantly influence drug metabolism and

LPA1 receptor expression. Clearly report the strain, age, and sex of the animals used in

your studies and consider including both sexes to identify potential differences in

response.

Issue 2: High variability in efficacy readouts (e.g., fibrosis scores, inflammatory markers).

Possible Cause 1: Diet-Induced Changes in Endogenous LPA Levels. High-fat diets can

increase the levels of circulating LPA, the endogenous ligand for the LPA1 receptor.[4] This

can alter the baseline signaling through the LPA1 pathway and potentially mask the effects of

an antagonist like AM-095.

Troubleshooting Steps:

Standardized Diet: Use a standardized, controlled diet across all study groups to

minimize diet-induced fluctuations in LPA levels.

Dietary Reporting: Clearly document the composition of the diet used in your study

protocol and any resulting publications.

Possible Cause 2: Inconsistent Disease Induction in Animal Models. The severity of the

induced disease (e.g., bleomycin-induced pulmonary fibrosis) can vary between animals,

leading to high variability in the therapeutic window for AM-095.

Troubleshooting Steps:

Standardized Induction: Ensure a consistent and reproducible method for disease

induction. For bleomycin-induced fibrosis, this includes precise intratracheal or

intraperitoneal administration.

Severity Scoring: Implement a clear and objective scoring system for assessing disease

severity at baseline (if possible) and at the end of the study. This can help in normalizing

the data and identifying outliers.
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Experimental Protocols
Protocol 1: Preparation of AM-095 Sodium for Oral Gavage in Mice

Materials:

AM-095 Sodium powder

0.5% (w/v) Methylcellulose solution in sterile water

Sterile microcentrifuge tubes

Vortex mixer

Analytical balance

Procedure:

1. Calculate the required amount of AM-095 Sodium based on the desired dose (e.g., 30

mg/kg) and the number and weight of the mice.

2. Weigh the calculated amount of AM-095 Sodium powder and place it in a sterile

microcentrifuge tube.

3. Add the appropriate volume of 0.5% methylcellulose solution to achieve the final desired

concentration.

4. Vortex the tube vigorously for at least 1-2 minutes to ensure a homogenous suspension.

5. Visually inspect the suspension for any clumps or undissolved particles. Continue

vortexing if necessary.

6. Keep the suspension on a vortex mixer at a low setting or vortex immediately before each

gavage to maintain homogeneity.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice and Treatment with AM-095

Animals: C57BL/6 mice are commonly used for this model.
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Disease Induction:

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

Administer a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) in sterile

saline.

AM-095 Treatment:

Prepare AM-095 for oral gavage as described in Protocol 1.

Begin treatment with AM-095 (e.g., 30 mg/kg) at a specified time point after bleomycin

administration (e.g., starting on day 7 and continuing daily until the end of the study). A

common dosing schedule is twice daily (e.g., at time 0 and 8 hours).[1]

Endpoint Analysis (typically at day 14 or 21):

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and

protein levels.

Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen

deposition) and quantification of fibrosis using the Ashcroft scoring method.

Measure lung collagen content using a Sircol assay.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-095 Sodium.
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Caption: General Experimental Workflow for an in vivo Efficacy Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b560099?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2845529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2845529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824489/
https://www.benchchem.com/product/b560099#managing-variability-in-animal-studies-with-am-095-sodium
https://www.benchchem.com/product/b560099#managing-variability-in-animal-studies-with-am-095-sodium
https://www.benchchem.com/product/b560099#managing-variability-in-animal-studies-with-am-095-sodium
https://www.benchchem.com/product/b560099#managing-variability-in-animal-studies-with-am-095-sodium
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560099?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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